Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with the molecular formula C16H19N5O2S and a molecular weight of 345.4 g/mol. This compound is known for its unique structure, which includes a triazinoindole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole or triazino moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can be compared with other similar compounds, such as:
- N-butyl-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols These compounds share similar structural features but may differ in their specific biological activities and chemical properties. The uniqueness of Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific substitution pattern and the resulting biological effects.
Properties
Molecular Formula |
C16H19N5O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-butyl-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-3-4-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-2)5-6-12(11)18-15/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22)(H,18,19,21) |
InChI Key |
DHYNPRYISFEUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1 |
Origin of Product |
United States |
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